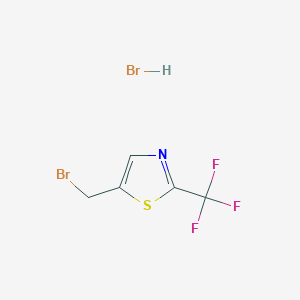
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide is a chemical compound that features a thiazole ring substituted with bromomethyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide typically involves the bromination of 2-(trifluoromethyl)thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted thiazoles.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can act as a reactive site for further modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-(trifluoromethyl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
5-(Chloromethyl)-2-(trifluoromethyl)thiazole: Similar structure but with a chloromethyl group, which may have different reactivity and biological properties.
Uniqueness
5-(Bromomethyl)-2-(trifluoromethyl)thiazole hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The bromomethyl group provides a reactive site for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C5H4Br2F3NS |
|---|---|
Poids moléculaire |
326.96 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H3BrF3NS.BrH/c6-1-3-2-10-4(11-3)5(7,8)9;/h2H,1H2;1H |
Clé InChI |
WHSAHOHGGRMPOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)C(F)(F)F)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


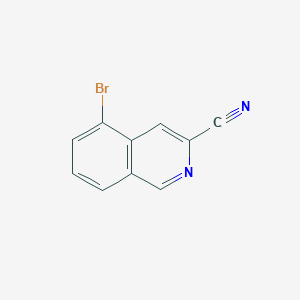
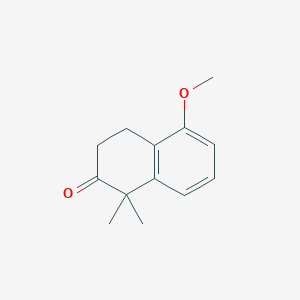
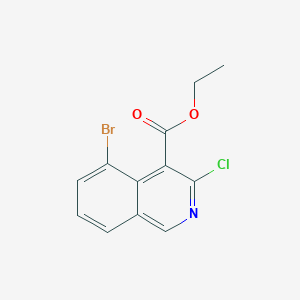
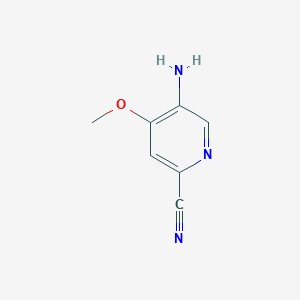

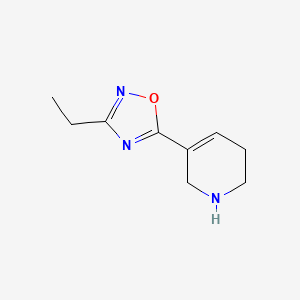
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)

![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
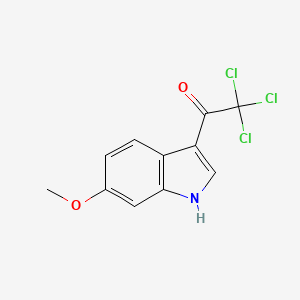
![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
